2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide
Description
2-[(1-Methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is a heterocyclic compound featuring a pyrazole core linked to a hydrazinecarbothioamide moiety and a 4-nitrophenyl substituent. This structure combines electron-withdrawing (nitro group) and electron-donating (methylpyrazole) components, which influence its chemical reactivity and biological activity. The compound’s structural characterization likely employs techniques such as NMR, IR, and X-ray crystallography, as seen in related studies .
Properties
IUPAC Name |
1-[(2-methylpyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-17-10(6-7-13-17)11(19)15-16-12(22)14-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,15,19)(H2,14,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRUZDGQTXTKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126504 | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004249-31-3 | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004249-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide typically involves multiple steps starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation using an appropriate acyl chloride.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the hydrazinecarbothioamide derivative using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Cyclocondensation with Hydrazonoyl Halides
This compound participates in one-pot, three-component reactions with thiosemicarbazide and α-keto hydrazonoyl halides under microwave irradiation (MWI) in dioxane, catalyzed by triethylamine (TEA). These reactions yield arylazothiazole derivatives via S-alkylation and intramolecular cyclization .
Key Reaction Pathway :
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S-Alkylation : The thioamide sulfur reacts with α-keto hydrazonoyl halides (e.g., 3a , b , e ) to form intermediates.
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Michael Addition : Intramolecular cyclization generates 1,3-thiazoles (18a–c ) or 1,3,4-thiadiazoles (23a , b ) after elimination of ammonia .
Example Product :
| Reactants | Conditions | Product (Yield%) |
|---|---|---|
| Thiosemicarbazide, 3a | MWI, dioxane, TEA, 80°C | 18a (72%) |
| Thiosemicarbazide, 3d | MWI, dioxane, TEA, 85°C | 23a (68%) |
Nucleophilic Substitution at the Thioamide Group
The thioamide moiety undergoes nucleophilic substitution with electrophiles such as alkyl halides or acylating agents. For instance, reactions with 2-chloroacetamide derivatives yield thiazole hybrids with enhanced bioactivity .
Mechanistic Insight :
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The sulfur atom in the thioamide group acts as a nucleophile, facilitating S-alkylation.
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Subsequent cyclization forms heterocyclic cores (e.g., thiazoles, pyridines) .
Coordination with Metal Ions
The hydrazinecarbothioamide group serves as a bidentate ligand, coordinating with transition metals like Cu(II) or Fe(III). Computational studies (B3LYP/6-31G(d,p)) indicate that the N–S donor system stabilizes metal complexes, which exhibit nonlinear optical (NLO) properties .
Key Bond Parameters :
| Bond | Length (Å) | Character |
|---|---|---|
| C3–N2 | 1.260–1.286 | Double bond |
| N1–N2 | 1.382–1.410 | Single bond |
| C6–N1 | 1.342–1.364 | Delocalized bond |
Reactivity of the Nitrophenyl Group
Electronic Effects :
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Frontier molecular orbital (FMO) analysis shows the nitro group lowers the HOMO-LUMO gap (ΔE = 3.5–4.2 eV), enhancing electrophilicity .
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Reduced derivatives exhibit increased basicity and altered binding affinities in molecular docking studies .
Condensation with Carbonyl Compounds
The hydrazine segment reacts with aldehydes or ketones to form hydrazones. For example, condensation with 4-formylphenoxyacetamide yields chalcone derivatives, which further cyclize into pyridine-thiazole hybrids .
Representative Reaction :
| Carbonyl Compound | Product | Application |
|---|---|---|
| 4-formylphenoxyacetamide | Thiazole-pyridine hybrid 23 | Anticancer (IC₅₀ = 5.71 µM) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of hydrazine compounds, including the discussed compound, exhibit potential anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was tested against human cancer cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial and antifungal properties against a variety of pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Agricultural Chemistry
Pesticide Development
The hydrazine derivatives have been explored as potential pesticide agents. The compound's ability to inhibit specific enzymes in pests suggests it could be developed into an effective pesticide. Field trials have indicated that formulations based on this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicide Activity
Research has also focused on the herbicidal properties of similar compounds, leading to the development of selective herbicides that target specific weed species without harming crops. The structure of the compound allows for modifications that enhance its selectivity and efficacy against resistant weed strains .
Material Science
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation. Studies have reported on the successful integration of this compound into polyurethanes and epoxies, leading to materials suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamide derivatives:
Key Observations :
- Hydroxybenzylidene substituents (e.g., 3i, 3l) introduce hydrogen-bonding capacity, which may improve solubility and target binding .
- The pyrazole moiety in the target compound distinguishes it from quinazolinone-based analogues like AS8, which exhibit antitubercular activity at low MIC values (3 µg mL⁻¹) .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The nitro group in the target compound and 3b may enhance stability and interaction with microbial enzymes, though excessive electronegativity could reduce bioavailability.
- Hydrogen-Bonding Motifs : Hydroxybenzylidene derivatives (3i, 3l) show higher purity (>99%) and melting points, likely due to intramolecular hydrogen bonding .
- Heterocyclic Cores: Pyrazole-containing compounds (e.g., target compound) may exhibit unique pharmacokinetic profiles compared to quinazolinone or triazole derivatives .
Biological Activity
The compound 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is a member of the hydrazinecarbothioamide class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12N6O3S |
| Molecular Weight | 300.33 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Properties
Research indicates that compounds similar to 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide exhibit significant anticancer activity. For instance, studies have shown that hydrazine derivatives can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism often involves the modulation of androgen receptors (AR), which play a crucial role in the development and progression of prostate cancer .
Case Study: Prostate Cancer
In a study examining the effects of hydrazine derivatives on prostate cancer cell lines, it was found that these compounds demonstrated potent AR antagonism. The results indicated a reduction in cell viability and proliferation rates in treated cells compared to controls. This suggests a promising therapeutic potential for these compounds in managing AR-dependent cancers .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound class. Preliminary studies suggest that hydrazinecarbothioamides demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Hydrazine derivatives are also known to act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer metabolism or those responsible for drug resistance mechanisms in cancer cells. This dual action enhances their potential as therapeutic agents .
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the efficacy and safety profiles of hydrazine derivatives, including 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide . Key findings include:
- High Affinity for AR : The compound exhibits high binding affinity for androgen receptors, leading to effective antagonism and reduced proliferation in AR-overexpressing cells.
- Low Toxicity : Toxicological assessments indicate that these compounds possess a favorable safety profile with minimal side effects observed in preclinical models .
Comparative Studies
Comparative studies with other known anticancer agents have shown that hydrazine derivatives can be more effective at lower concentrations, suggesting a promising avenue for further development .
Q & A
Q. What are the established synthetic routes for 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of hydrazide precursors. For example:
- Step 1 : React 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide derivatives under reflux in ethanol to form the hydrazinecarbothioamide backbone.
- Step 2 : Introduce the 4-nitrophenyl group via nucleophilic substitution or condensation reactions, often using phosphoryl chloride (POCl₃) as a cyclizing agent at 100–120°C .
- Optimization : Yields improve with anhydrous conditions, controlled pH (e.g., sodium acetate buffer), and catalyst use (e.g., pyridine) to suppress side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Q. How is the compound’s preliminary biological activity assessed, and what assay models are suitable for antimicrobial screening?
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Enzyme Inhibition : Test against targets like carbonic anhydrase (hCA I/II) via spectrophotometric methods, monitoring CO₂ hydration rates .
Advanced Research Questions
Q. What crystallographic strategies resolve this compound’s 3D structure, and how does hydrogen bonding influence its packing?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and refine with SHELXL (e.g., anisotropic displacement parameters, twin-law corrections) .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s notation) reveals motifs like R₂²(8) rings formed via N-H···O and C-H···S interactions, stabilizing the crystal lattice .
Q. How can computational docking elucidate its mechanism of action against biological targets?
- Target Selection : Prioritize receptors with known pyrazole/thioamide interactions (e.g., bacterial dihydrofolate reductase).
- Protocol :
- Prepare ligand (compound) and receptor (PDB: 1DHF) in AutoDock Vina.
- Identify binding pockets using GRID-based scoring.
- Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. What substituent modifications enhance bioactivity, and how are structure-activity relationships (SAR) systematically explored?
- SAR Strategies :
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with MIC values .
Q. How should researchers address contradictions in experimental data, such as divergent biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., pH, solvent), impurity profiles, or strain-specific resistance.
- Resolution :
- Standardize protocols (CLSI guidelines for antimicrobial tests).
- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Solubility Enhancement :
- Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80).
- Synthesize prodrugs (e.g., acetylated derivatives) for aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
